

Methfuroxam: A Technical Guide to its Chemical Properties, Structure, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Methfuroxam is a furan-carboxamide fungicide formerly used in agricultural applications to control fungal pathogens, particularly from the Basidiomycetes class that affect cereal crops.[1] As a systemic fungicide, it was also applied as a seed treatment against pathogens like Rhizoctonia solani. Although its use has largely been discontinued in favor of newer agents, its chemical structure and mechanism of action remain of interest to researchers developing novel antifungal compounds. This technical guide provides an in-depth overview of the chemical and structural properties of **Methfuroxam**, its proposed mechanism of action, and general experimental protocols relevant to its synthesis and evaluation.

Chemical and Physical Properties

Methfuroxam is an organic compound characterized by a substituted furan ring linked to a phenyl group through an amide bridge. While comprehensive experimental data on its physical properties is not widely available in public literature, its key chemical identifiers and computed properties are well-documented.



Property	Value	Source(s)
IUPAC Name	2,4,5-trimethyl-N-phenylfuran- 3-carboxamide	[1]
Synonyms	2,4,5-trimethyl-N-phenyl-3- furancarboxamide, Furavax, Trivax	[1]
CAS Number	28730-17-8	[1]
Molecular Formula	C14H15NO2	[1]
Molecular Weight	229.27 g/mol	[1]
Appearance	Solid (Physical state inferred from related compounds)	
Melting Point	Data not available in cited literature.	
Boiling Point	Data not available in cited literature.	
Solubility	Data not available in cited literature. Generally, carboxamide fungicides have low solubility in water and higher solubility in organic solvents like acetone, methanol, and DMSO.	_

Chemical Structure

The molecular architecture of **Methfuroxam** is central to its biological activity. The structure consists of a 2,4,5-trimethylfuran-3-carboxamide core, where the amide nitrogen is substituted with a phenyl ring.

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fillcolor="#FFFFF", fontcolor="#202124"];
// Edges for bonds C1 -- C2 [label=""]; C2 -- O1 [label=""]; O1 -- C3 [label=""]; C3 -- C4
[label=""]; C4 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- O2 [label="", style=double]; C5 -- N1
[label=""]; N1 -- H1 [label=""]; N1 -- C6 [label=""]; C6 -- C7 [label="", style=double]; C7 -- C8
[label=""]; C8 -- C9 [label="", style=double]; C9 -- C10 [label=""]; C10 -- C11 [label="",
style=double]; C11 -- C6 [label=""]; C4 -- CH3 1 [label=""]; C3 -- CH3 2 [label=""]; C2 -- CH3 3
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fillcolor="#FFFFF", fontcolor="#202124"]; C4 [label="C", pos="0,2.4!", fillcolor="#FFFFFF",

} enddot Figure 1: 2D Chemical Structure of **Methfuroxam**.

Key structural features include:

[label=""];

- Furan Ring: An electron-rich aromatic heterocycle that is a common moiety in bioactive molecules.
- Amide Linkage: This functional group is crucial for the molecule's conformation and interaction with its biological target.
- Phenyl Group: The N-phenyl substituent influences the lipophilicity and electronic properties
 of the molecule.
- Methyl Groups: Three methyl groups at positions 2, 4, and 5 of the furan ring affect the molecule's steric profile and metabolic stability.[1]



Crystallographic data for similar compounds suggest that the furan C-C bonds have lengths of 1.40-1.42 Å, and the amide C-N bond is approximately 1.32-1.34 Å, indicating partial double bond character. The carbonyl C=O bond length is typically 1.22-1.24 Å.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

While early reports suggested a general disruption of the fungal cell wall or membrane, the chemical structure of **Methfuroxam**, specifically the carboxamide group, strongly points to a more defined mechanism of action.[1] Carboxamide fungicides are a well-established class of Succinate Dehydrogenase Inhibitors (SDHIs).

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. SDHIs function by blocking the ubiquinone (Q-site) binding pocket of the SDH complex. This action interrupts the electron transport chain, which halts ATP production and ultimately leads to fungal cell death. This targeted disruption of cellular respiration is an effective fungicidal mechanism.

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Experimental Protocols

Detailed, validated experimental protocols specifically for **Methfuroxam** are not readily available in peer-reviewed literature. However, the following sections describe general methodologies for the synthesis, analysis, and bioactivity testing of furan-carboxamide fungicides, which can be adapted for **Methfuroxam**.

General Synthesis of Furan-Carboxamides

The synthesis of N-phenylfuran-carboxamides typically involves the reaction of a furancarboxylic acid derivative with an aniline. A common laboratory-scale procedure involves activating the carboxylic acid to facilitate the nucleophilic attack by the amine.



- Activation of Carboxylic Acid: 2,4,5-trimethylfuran-3-carboxylic acid is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- An activating agent, such as thionyl chloride (to form an acyl chloride) or a carbodiimide like 1,1'-carbonyldiimidazole (CDI), is added to the solution. The mixture is stirred, often at a controlled temperature (e.g., 45°C), for several hours to form the reactive intermediate.
- Amide Formation: The corresponding aniline (in this case, aniline itself) is added to the reaction mixture.
- The reaction is stirred for an extended period (e.g., 18-24 hours) at a suitable temperature to allow for the formation of the amide bond.
- Workup and Purification: The reaction mixture is quenched, and the organic product is extracted using a suitable solvent like ethyl acetate. The organic phase is washed with aqueous solutions (e.g., NaHCO₃, HCl) to remove unreacted starting materials and byproducts.
- The final product is purified using techniques such as flash column chromatography on silica gel.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of fungicides like **Methfuroxam** in various matrices. A reverse-phase HPLC method is typically employed.

- Sample Preparation: The sample (e.g., soil, crop extract, or formulation) is extracted with a
 suitable organic solvent (e.g., acetonitrile or an ethyl acetate-acetone mixture). The extract is
 filtered and, if necessary, concentrated. For complex matrices, a solid-phase extraction
 (SPE) clean-up step may be required to remove interfering substances.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.



- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a
 modifier like trifluoroacetic acid (TFA) or ammonium formate to improve peak shape. A
 typical mobile phase could be a mixture of acetonitrile, water, and a buffer (e.g., 60:40:0.1
 v/v/v).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., around 230-254 nm).
- Quantification: The concentration of Methfuroxam is determined by comparing the peak area of the sample to a calibration curve generated from analytical standards of known concentrations.

In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

This method is used to determine the efficacy of a fungicide against a mycelial-growing fungus like Rhizoctonia solani.

- Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.
- Fungicide Incorporation: While the PDA is still molten (around 45-50°C), the test compound (**Methfuroxam**), dissolved in a suitable solvent like DMSO, is added to achieve a range of desired final concentrations (e.g., 1, 10, 50, 100 μg/mL). The same volume of solvent is added to control plates. The medium is then poured into sterile Petri plates.
- Inoculation: A small mycelial plug (e.g., 5 mm diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the prepared agar plates.
- Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 25-28°C) for several days.
- Data Collection: The radial growth (colony diameter) of the fungus is measured daily. The experiment concludes when the fungal growth in the control plates reaches the edge of the plate.



- Analysis: The percentage of mycelial growth inhibition is calculated using the formula:
 - Inhibition (%) = [(C T) / C] x 100
 - Where C is the average colony diameter in the control plates and T is the average colony diameter in the treated plates.
 - From this data, values such as the EC₅₀ (effective concentration to inhibit 50% of growth) can be determined.

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Conclusion

Methfuroxam serves as a representative example of a furan-carboxamide fungicide. Its chemical structure is intrinsically linked to its proposed mechanism as a succinate dehydrogenase inhibitor, a mode of action shared by many modern fungicides. While specific experimental data on its physical properties and detailed protocols for its synthesis and analysis are sparse in publicly accessible literature, established methodologies for analogous compounds provide a robust framework for researchers. The study of **Methfuroxam** and related structures continues to be valuable for the rational design and development of new, effective, and selective antifungal agents for agricultural and pharmaceutical applications.

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References

- 1. Methfuroxam | C14H15NO2 | CID 34313 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methfuroxam: A Technical Guide to its Chemical Properties, Structure, and Fungicidal Action]. BenchChem, [2025]. [Online PDF]. Available at:



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